4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid
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Overview
Description
4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid is a heterocyclic compound that features a unique fusion of thieno and benzisoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The presence of the isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, contributes to its diverse chemical reactivity and biological properties.
Mechanism of Action
Mode of Action
It’s worth noting that isoxazole derivatives have been found to exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory, and other activities .
Biochemical Pathways
Isoxazole and its derivatives are known to be involved in a variety of core structures to support trials in therapeutic applications .
Pharmacokinetics
It’s known that the presence of fluorine functionalization in benzisoxazole derivatives can significantly affect drug capacity, related to clearance of drug, distribution of drug, and intensity of drug metabolism .
Result of Action
It’s worth noting that benzisoxazole molecules exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory, and other activities .
Action Environment
It’s known that the synthesis of isoxazole derivatives often employs eco-friendly synthetic strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid typically involves the construction of the isoxazole ring followed by the fusion with the thieno and benzene rings. One common method is the (3 + 2) cycloaddition reaction, which employs Cu(I) or Ru(II) as catalysts . This reaction is favored due to its efficiency in forming the isoxazole ring under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often utilize eco-friendly reagents and conditions to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered heterocycle with one oxygen and one nitrogen atom.
Thieno[2,3-d]isoxazole: A fused heterocyclic compound similar to 4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid but with different ring fusion.
Benzisoxazole: A benzene ring fused with an isoxazole ring.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of both thieno and benzisoxazole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
4,5-dihydrothieno[2,3-g][1,2]benzoxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-10(13)8-6-1-2-7-5(3-4-15-7)9(6)14-11-8/h3-4H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFIJELILCQXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C3=C1C(=NO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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